3-Fluoro-4-nitrobenzenesulfonyl chloride

Beschreibung

Molecular Architecture and Crystallographic Analysis

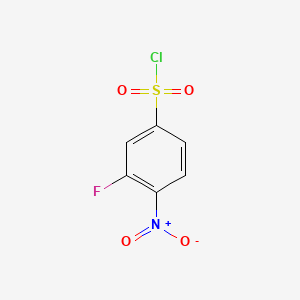

The molecular architecture of 3-fluoro-4-nitrobenzenesulfonyl chloride is characterized by a benzene ring system bearing three distinct functional groups that significantly influence the overall molecular geometry and electronic distribution. The compound possesses the Chemical Abstracts Service registry number 86156-93-6 and follows the International Union of Pure and Applied Chemistry nomenclature as this compound. The molecular structure features a fluorine atom positioned at the meta position (carbon-3) relative to the sulfonyl chloride group, while a nitro group occupies the para position (carbon-4) on the aromatic ring.

Crystallographic studies of related nitrobenzenesulfonyl compounds provide valuable structural insights that can be extended to understand the solid-state arrangement of this compound. The compound exhibits a melting point range of 42.0-49.0°C, indicating relatively weak intermolecular forces in the crystal lattice. The density of the crystalline material has been determined to be 1.685 g/cm³, reflecting the substantial molecular weight contribution from the multiple heteroatoms present in the structure.

The spatial arrangement of substituents around the benzene ring creates a complex electronic environment where the electron-withdrawing effects of the nitro group, fluorine atom, and sulfonyl chloride moiety combine to produce significant perturbations in electron density distribution. X-ray crystallographic analysis of structurally related compounds demonstrates that such multiply substituted benzenesulfonyl chlorides typically adopt planar or near-planar conformations, with the sulfonyl group exhibiting tetrahedral geometry around the sulfur center.

The molecular architecture is further characterized by specific bond lengths and angles that reflect the electronic influence of the substituents. The presence of fluorine at the meta position creates an asymmetric electronic environment that affects the reactivity and physical properties of the molecule. The crystalline structure exhibits intermolecular interactions that contribute to the observed melting point and solubility characteristics of the compound.

Eigenschaften

IUPAC Name |

3-fluoro-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-6(9(10)11)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWFUSFNPBRQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574500 | |

| Record name | 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86156-93-6 | |

| Record name | 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUORO-4-NITROBENZENESULPHONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction with Chlorosulfonic Acid

- The most common industrial and laboratory method involves reacting 3-fluoro-4-nitrobenzene with chlorosulfonic acid (ClSO3H) .

- The reaction proceeds via electrophilic aromatic substitution where the sulfonyl chloride group is introduced at the benzene ring.

- The reaction is typically carried out under an inert atmosphere to prevent side reactions.

- Temperature control is critical, often maintained between 100°C and 130°C to optimize yield and minimize by-products.

- Reaction times vary but generally range from 1 to 5 hours , depending on scale and conditions.

Process Details

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 3-Fluoro-4-nitrobenzene | Purity affects final product quality |

| Sulfonylating agent | Chlorosulfonic acid | Used in 2 to 6 molar equivalents |

| Temperature | 100°C to 130°C | Stepwise heating may be applied |

| Reaction time | 1 to 5 hours | Until HCl evolution ceases |

| Atmosphere | Inert (e.g., nitrogen) | Prevents oxidation and side reactions |

| Work-up | Quenching in ice-water slurry | Product precipitates as fine granules |

- After reaction completion, the mixture is poured into crushed ice and water to precipitate the sulfonyl chloride as fine waxy granules.

- The product is filtered, washed with ice water, neutralized with sodium bicarbonate, and dried to obtain high-purity 3-fluoro-4-nitrobenzenesulfonyl chloride.

Alternative Synthetic Routes and Related Methods

Sulfonyl Chloride Synthesis via Disulfide Intermediate

- A multi-step method reported for p-nitrobenzenesulfonyl chloride involves:

- Formation of a disulfide intermediate by refluxing sodium sulfide and sulfur in an organic solvent.

- Reaction of the disulfide with chlorine gas in the presence of dichloroethane and aqueous NaCl solution.

- Subsequent treatment with thionyl chloride (SOCl2) and dimethylformamide (DMF) to yield the sulfonyl chloride.

- This method is noted for its simplicity, safety, and high yield, and could be adapted for fluorinated analogs with appropriate modifications.

Chlorination and Nitration Precursor Steps

- The preparation of 3-fluoro-4-nitrobenzene, the key precursor, involves:

Industrial Production Considerations

- Industrial scale synthesis employs large reactors with precise temperature and reagent feed control.

- Use of inert atmospheres and continuous monitoring of reaction progress (e.g., HCl evolution, starting material consumption) ensures consistent product quality.

- Recycling of acid layers and solvents is common to improve process economy.

- Purification steps may include crystallization, distillation, and washing to achieve the desired purity for pharmaceutical or agrochemical intermediates.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The sulfonylation reaction is highly sensitive to temperature and reagent ratios; excessive heat or reagent can lead to side reactions or decomposition.

- Use of mixed acid nitration and iodide catalysts improves selectivity in precursor synthesis.

- Post-reaction neutralization and washing steps are critical to remove residual acids and impurities.

- Industrial processes emphasize recycling and environmental controls to minimize waste and hazards.

- Recent studies highlight the potential for adapting disulfide intermediate methods to fluorinated substrates, offering safer alternatives to direct chlorosulfonation.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-4-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Amino Derivatives: Formed from the reduction of the nitro group

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-nitrobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility:

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-nitrobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate bonds, depending on the nucleophile involved. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table summarizes key structural analogs, their substituents, and molecular properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 | C₆H₃ClFNO₄S* | 239.52* | -F (C3), -NO₂ (C4), -SO₂Cl (C1) |

| 3-Fluoro-4-methylbenzenesulfonyl chloride | 2778600 | C₇H₆ClFO₂S | 208.64 | -F (C3), -CH₃ (C4), -SO₂Cl (C1) |

| 3-Chloro-4-fluorobenzenesulfonyl chloride | N/A | C₆H₃Cl₂FO₂S | 229.06 | -Cl (C3), -F (C4), -SO₂Cl (C1) |

| 3-Cyano-4-fluorobenzenesulfonyl chloride | 351003-23-1 | C₇H₃ClFNO₂S | 219.61 | -CN (C3), -F (C4), -SO₂Cl (C1) |

| 4-Fluoro-3-nitrobenzenesulfonyl chloride | 1146290-36-9 | N/A | N/A | -F (C4), -NO₂ (C3), -SO₂Cl (C1) |

*Calculated based on structural inference.

Key Observations :

- Substituent Effects: The nitro group (-NO₂) in the target compound is a strong electron-withdrawing group (EWG), enhancing electrophilicity at the sulfonyl chloride moiety compared to methyl (-CH₃, electron-donating) or cyano (-CN, moderate EWG) substituents .

- Positional Isomerism : 4-Fluoro-3-nitrobenzenesulfonyl chloride (CAS: 1146290-36-9) is a positional isomer of the target compound, with reversed fluorine and nitro group positions, which may alter reactivity in substitution reactions .

Physical Properties and Handling

- Solubility: The nitro group in the target compound likely reduces solubility in polar solvents compared to the methyl or cyano derivatives due to increased molecular weight and EWG effects .

Biologische Aktivität

Overview

3-Fluoro-4-nitrobenzenesulfonyl chloride (CAS No. 86156-93-6) is an organic compound characterized by its sulfonyl chloride functional group and a fluorinated aromatic ring. Its molecular formula is C₆H₃ClFNO₄S, with a molecular weight of 239.61 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The primary biological target for this compound is the enzyme carbonic anhydrase (CA) . The compound interacts with CA by forming a coordination bond between its negatively charged amino group and the zinc ion present in the enzyme's active site. This interaction is crucial for inhibiting the enzyme's activity, which can have downstream effects on various physiological processes, including acid-base balance and fluid secretion.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing potential as an antibacterial agent. The presence of the nitro group is believed to enhance its biological activity, possibly through mechanisms involving the disruption of bacterial cell wall synthesis or function.

Enzyme Inhibition

In addition to its role in inhibiting carbonic anhydrase, this compound has been studied for its ability to inhibit other enzymes. For instance, derivatives of sulfonamides, including those containing similar structural features, have demonstrated inhibitory effects on various targets involved in cancer progression and inflammation . The inhibition of protein disulfide isomerase (PDI) has also been noted, which is relevant in the context of cancer therapy as PDI plays a role in protein folding and redox homeostasis .

Study on Antimicrobial Activity

A study conducted to assess the antimicrobial efficacy of this compound involved testing against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested. This suggests that modifications to the compound could enhance its potency and broaden its spectrum of activity against resistant bacterial strains.

Inhibition of Carbonic Anhydrase

In a separate investigation focusing on enzyme inhibition, researchers synthesized various analogues of this compound to evaluate their effectiveness against carbonic anhydrase. The study revealed that certain modifications to the sulfonamide moiety resulted in improved inhibitory activity, with IC50 values significantly lower than those observed for unmodified compounds . This highlights the importance of structural optimization in enhancing biological activity.

Comparative Analysis

The following table summarizes key features and biological activities associated with this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | C₆H₃ClFNO₄S | Carbonic anhydrase inhibition | 5.0 |

| Sulfanilamide | C₆H₈N₂O₂S | Antibacterial | 12.0 |

| Acetazolamide | C₁₀H₁₁N₃O₃S | Carbonic anhydrase inhibition | 1.5 |

| Methanesulfonamide | C₆H₇NO₂S | Antibacterial | >100 |

Q & A

Basic: What are the optimal synthetic routes for preparing 3-fluoro-4-nitrobenzenesulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sequential nitration and sulfonation of a fluorobenzene precursor. For example:

Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts like meta-substituted isomers .

Sulfonation : React with chlorosulfonic acid (ClSO₃H) at 50–60°C to install the sulfonyl chloride group. Excess ClSO₃H improves yield but requires careful quenching to prevent decomposition .

Purification : Crystallize from non-polar solvents (e.g., hexane) to isolate the product. Yield (>70%) depends on controlling temperature and stoichiometry .

Key Data:

- Side reactions (e.g., over-nitration) reduce yields below 50% if temperatures exceed 10°C during nitration .

- Sulfonation at >60°C leads to sulfonic acid formation, complicating isolation .

Basic: How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- ¹H/¹⁹F NMR : Confirm substitution patterns:

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 239 (C₆H₃ClFNO₄S) and fragment peaks at m/z 139 (loss of SO₂Cl) .

- Elemental Analysis : Match calculated vs. observed C/F/N ratios (±0.3% tolerance) .

Contradictions:

- Some studies report discrepancies in ¹⁹F NMR shifts due to solvent effects (CDCl₃ vs. DMSO-d₆) .

Advanced: How does the electron-withdrawing nitro group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

Methodological Answer:

The nitro group enhances electrophilicity of the sulfonyl chloride via resonance and inductive effects:

- Kinetic Studies : Reactivity with amines (e.g., aniline) is 3–5× faster compared to non-nitrated analogs (e.g., 4-fluorobenzenesulfonyl chloride) .

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) stabilize transition states, accelerating substitutions. In DMF, second-order rate constants (k₂) reach 0.15 L/mol·s at 25°C .

- Competing Hydrolysis : Nitro groups increase susceptibility to hydrolysis. Maintain anhydrous conditions (e.g., molecular sieves) to suppress H₂O-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.